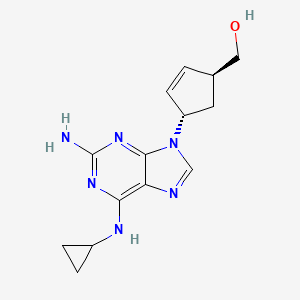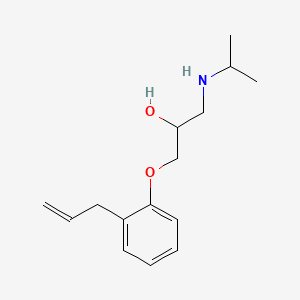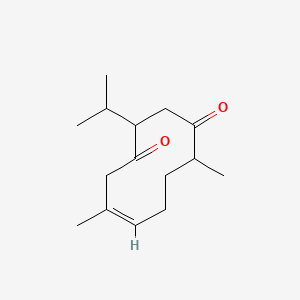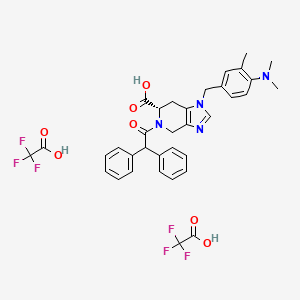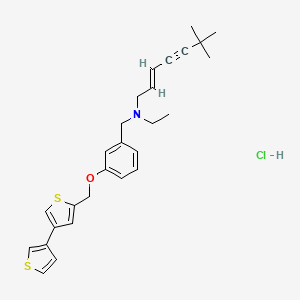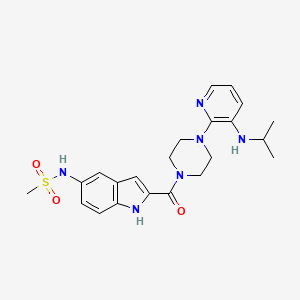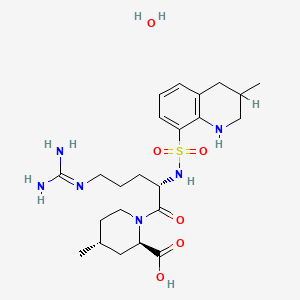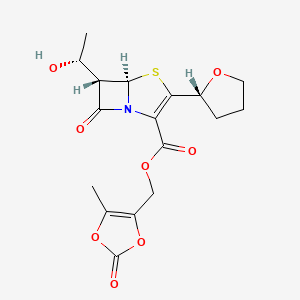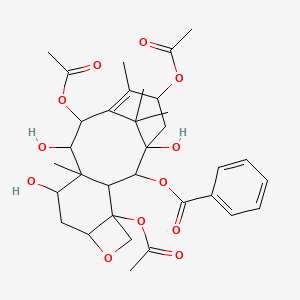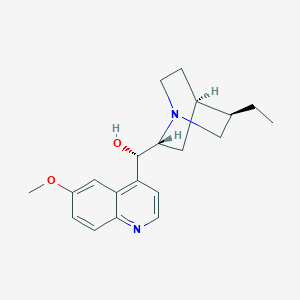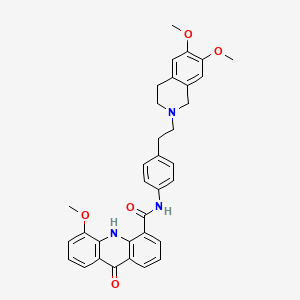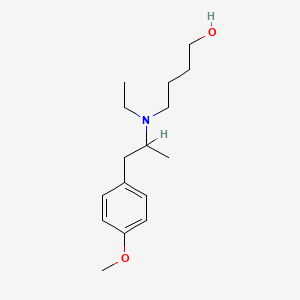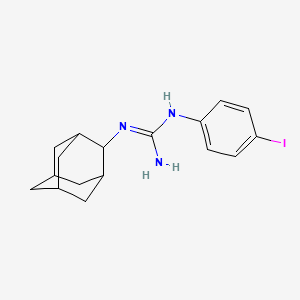
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine
Übersicht
Beschreibung
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) is an organic compound commonly used in a variety of scientific research applications. It is a guanidine derivative, which is a nitrogen-containing organic compound that can be used to create a wide range of compounds. IPAG is a relatively simple compound, but it can be used to create complex organic molecules with a variety of applications.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Analysis
- 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) and its derivatives have been synthesized and structurally analyzed. For instance, the synthesis of adamantyl guanidines, including 1-(2-adamantyl)-S-methylisothiourea, was achieved by reacting with anhydrous hydrazine in absolute ethanol (Nishimura, Toku, Ueno, & Kenmotsu, 1972). Another study presented the synthesis of N-adamant-1-yl-N'-(2-iodophenyl)guanidinium chloride, which provided insights into the molecular structure (Weakley, Scherz, & Keana, 1990).
2. Imaging Applications in Cancer Research
- IPAG has been utilized in cancer research, particularly in imaging Sigma-1 Receptors (S1Rs), which are overexpressed in various human cancers. A study demonstrated that iodine-124-labeled IPAG ([124I]IPAG) could effectively image S1R-overexpressing tumors in vivo, showing potential as a diagnostic tool in oncology (Gangangari et al., 2019).
3. Ligand Development for Sigma Binding Sites
- Analogs of IPAG, such as [125I]-labeled 1-(p-iodophenyl)-3-(1-adamantyl)guanidine (PIPAG), have been synthesized as ligands for cerebral sigma binding sites. These compounds bind with high affinity to sigmareceptors, suggesting potential applications in neurological research (Kimes, Wilson, Scheffel, Campbell, & London, 1992).
4. Potential Antimicrobial Properties
- Some derivatives of IPAG have shown potential as antimicrobial agents. For instance, N-(2-Adamantyl)-N'-(5-arylhydrazono-6-methyl-4-oxopyrimidin-2-yl) guanidines exhibited marked bacteriostatic effects against Staphylococcus aureus and Bacillus subtilis, indicating their potential in developing new antimicrobial drugs (Eisa, Tantawy, & El-kerdawy, 1990).
Eigenschaften
IUPAC Name |
2-(2-adamantyl)-1-(4-iodophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22IN3/c18-14-1-3-15(4-2-14)20-17(19)21-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H3,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKPIWYXWLJPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N=C(N)NC4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine | |
CAS RN |
193527-91-2 | |
| Record name | 193527-91-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





